![molecular formula C21H21N3O6S B3005330 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 941987-19-5](/img/structure/B3005330.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C18H12N4O4S with a molar mass of 380.38 g/mol. The structural features of this compound include an oxadiazole ring and a tosyl group, which are known to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole can inhibit various bacterial strains and fungi by disrupting their cellular processes. For instance, studies have reported that certain oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative strains .
- Anticancer Activity : The anticancer potential is primarily linked to the ability of the compound to interact with specific enzymes involved in cancer cell proliferation. Studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have shown that some compounds exhibit IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising cytotoxicity against various cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Studies
A study conducted on a series of oxadiazole derivatives revealed notable antimicrobial activity against several bacterial strains. The results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5c | Bacillus cereus | 15 |
5d | Bacillus thuringiensis | 18 |
5e | Staphylococcus aureus | 20 |
These findings highlight the potential of oxadiazole compounds as effective antimicrobial agents .
Anticancer Studies
In a comparative study evaluating the cytotoxic effects of various compounds on liver carcinoma cell lines (HUH7), this compound exhibited significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Test Compound | HUH7 | 10.1 |
5-Fluorouracil | HUH7 | 18.78 |
The lower IC50 value for the test compound suggests superior efficacy in targeting cancer cells compared to traditional treatments .
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized various derivatives of oxadiazole and tested their efficacy against a panel of pathogenic bacteria. The study found that certain modifications in the chemical structure significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of this compound on different cancer cell lines. The results indicated that this compound effectively inhibited cell growth by inducing apoptosis through caspase activation pathways.
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)12-2-3-19(25)22-21-24-23-20(30-21)15-6-9-17-18(13-15)29-11-10-28-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGXHIRXKXPJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。